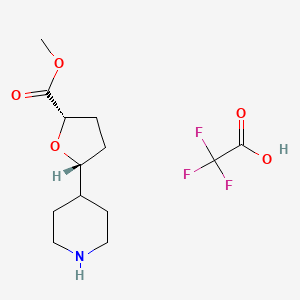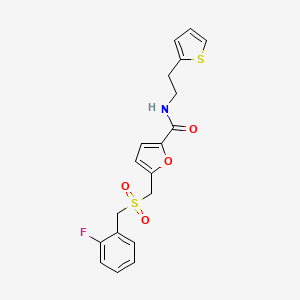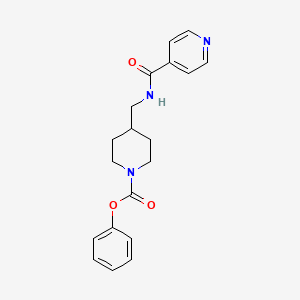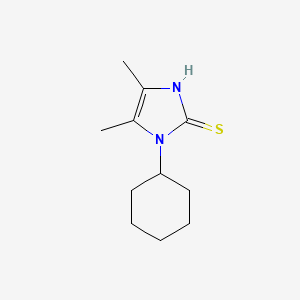[(2-propyl-1,3-thiazol-4-yl)methyl]amine CAS No. 1356747-65-3](/img/structure/B2590263.png)
[(Furan-2-yl)methyl](prop-2-yn-1-yl)[(2-propyl-1,3-thiazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-yl)methyl[(2-propyl-1,3-thiazol-4-yl)methyl]amine is a complex organic compound that features a unique combination of furan, propynyl, and thiazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl[(2-propyl-1,3-thiazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then subjected to alkylation with prop-2-yn-1-yl bromide under basic conditions to introduce the propynyl group. The final step involves the coupling of the intermediate with 2-propyl-1,3-thiazol-4-ylmethyl chloride in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-2-yl)methyl[(2-propyl-1,3-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The propynyl group can be reduced to a propyl group.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
(Furan-2-yl)methyl[(2-propyl-1,3-thiazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (Furan-2-yl)methyl[(2-propyl-1,3-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The furan and thiazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the propynyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Furan-2-yl)methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine
- (Furan-2-yl)methyl[(2-ethyl-1,3-thiazol-4-yl)methyl]amine
Uniqueness
(Furan-2-yl)methyl[(2-propyl-1,3-thiazol-4-yl)methyl]amine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynyl group, in particular, allows for unique interactions that are not observed with similar compounds.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-6-15-16-13(12-19-15)10-17(8-4-2)11-14-7-5-9-18-14/h2,5,7,9,12H,3,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUMEFJVNAYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)CN(CC#C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2590180.png)


![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2590183.png)

![2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2590187.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2590188.png)


![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)
![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2590197.png)
![ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2590199.png)
